Direct Sympatho-Inhibitory Activity Independent of ACE Inhibition: DU-1227 Attenuates Norepinephrine Overflow Whereas Captopril Does Not
In isolated perfused mesenteric preparations from spontaneously hypertensive rats (SHR), DU-1227 (desacetyl-alacepril) at concentrations of 10⁻⁶ to 10⁻⁵ mol/L dose-dependently attenuated both the perfusion pressure increase and the norepinephrine (NE) overflow induced by electrical stimulation of periarterial sympathetic nerves at 15 Hz. Critically, captopril at identical concentrations (10⁻⁶–10⁻⁵ mol/L) caused a similar but lesser attenuation of perfusion pressure yet did not inhibit the increase in NE overflow [1]. The sympatho-inhibitory effect was demonstrated to be intrinsic to DU-1227 itself; no captopril was detected in either the perfusate or the tissues perfused with DU-1227, confirming that the effect is not mediated through conversion to captopril [1]. DU-1227 has been explicitly characterized as having 'little activity to inhibit ACE,' establishing that this sympatho-inhibitory action represents a pharmacologically distinct mechanism from ACE inhibition [1].
| Evidence Dimension | Attenuation of norepinephrine (NE) overflow induced by electrical sympathetic nerve stimulation |
|---|---|
| Target Compound Data | DU-1227 (10⁻⁶–10⁻⁵ mol/L): Dose-dependent attenuation of both perfusion pressure AND NE overflow in SHR mesenteric preparations |
| Comparator Or Baseline | Captopril (10⁻⁶–10⁻⁵ mol/L): Attenuation of perfusion pressure only (to a lesser degree); NO inhibition of NE overflow |
| Quantified Difference | Qualitative difference: DU-1227 inhibits NE overflow; captopril does not. This effect is intrinsic to DU-1227 (no captopril detected in perfusate or tissue). |
| Conditions | Isolated perfused mesenteric preparations from spontaneously hypertensive rats (SHR); electrical stimulation at 15 Hz; n = not specified in abstract |
Why This Matters
This is the only direct evidence that an alacepril metabolite exerts sympatho-inhibitory activity independent of ACE inhibition, making desacetyl-alacepril indispensable for studies dissociating the two pharmacological mechanisms.
- [1] Minato H, Hosoki K, Hayashi K, Sawayama T, Kadokawa T, Hashimoto M. Antihypertensive mechanism of alacepril. Effects of its metabolites on the peripheral sympathetic nervous system. Arzneimittelforschung. 1989 Mar;39(3):319-24. PMID: 2547387. View Source
